molecular formula C16H24N2 B7919893 Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine

Cat. No.: B7919893
M. Wt: 244.37 g/mol
InChI Key: HMRSLQPQXNFITK-UHFFFAOYSA-N
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Description

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is a tertiary amine featuring a piperidine core substituted with a benzyl group, a cyclopropyl moiety, and an aminomethyl group at the 3-position.

Properties

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-5-14(6-3-1)12-18(16-8-9-16)13-15-7-4-10-17-11-15/h1-3,5-6,15-17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSLQPQXNFITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Piperidine Derivatives

The introduction of the benzyl group to the piperidine scaffold is typically achieved through nucleophilic substitution or reductive amination. A patented method involves reacting 3-hydroxy pyridine with benzyl chloride under anhydrous conditions to form a quaternary ammonium salt intermediate. This reaction is conducted in toluene at 90–110°C, with benzyl chloride added dropwise to ensure controlled exothermic conditions. The resulting N-benzyl-3-pyridinium chloride is isolated via filtration and serves as a precursor for subsequent hydrogenation.

Key Reaction Conditions :

  • Solvent : Toluene (5–10× weight relative to substrate)

  • Temperature : 90–110°C (reflux)

  • Reagent Ratio : 1–1.5 equivalents of benzyl chloride per mole of 3-hydroxy pyridine.

Catalytic Hydrogenation Optimization

Nickel-Based Catalysts

The hydrogenation of the quaternary ammonium salt to yield the piperidine scaffold is a critical step. A nickel catalyst, prepared by reducing nickel oxide with hydrogen at elevated temperatures, is employed under moderate hydrogen pressure (3–5 atm). This method achieves >90% conversion efficiency, with the catalyst’s recyclability reducing production costs.

Catalyst Preparation :

  • Composition : Nickel oxide reduced to metallic nickel

  • Activation : Pre-treated with hydrogen at 200–300°C.

Reaction Parameters

Hydrogenation is conducted in a high-pressure reactor with continuous stirring. The reaction mixture is maintained at 50–80°C to balance reaction rate and catalyst stability. Post-reaction, the catalyst is recovered via filtration and reused for subsequent batches.

Cyclopropane Functionalization Techniques

Nucleophilic Substitution

After hydrogenation, the piperidine intermediate undergoes bromination at the 3-methyl position using N-bromosuccinimide (NBS) under radical initiation. The resulting bromide is treated with cyclopropylamine in the presence of a base (e.g., potassium carbonate) to yield the target compound.

Reaction Conditions :

  • Bromination : NBS, AIBN, CCl₄, 80°C

  • Amination : Cyclopropylamine, K₂CO₃, DMF, 60°C.

Reductive Amination

An alternative route involves reductive amination of a cyclopropane carbonyl derivative with the piperidine intermediate. Sodium cyanoborohydride in methanol facilitates this reaction, though yields are highly dependent on steric effects and pH control.

Purification and Characterization

Chromatographic Methods

Crude product purification is achieved via flash chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane). Preparative HPLC with a C18 column further refines the compound to >98% purity.

Typical HPLC Conditions :

  • Column : C18, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/water (70:30)

  • Flow Rate : 1.0 mL/min.

Spectroscopic Analysis

Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy. The benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while the cyclopropyl methylene group resonates as a triplet near δ 1.2–1.5 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₈H₂₆N₂O₂) with an error margin of <2 ppm.

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance scalability, continuous flow systems replace batch reactors for the benzylation and hydrogenation steps. This approach improves heat transfer and reduces reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C15H22N2
Molar Mass: Approximately 246.35 g/mol

The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl moiety. This structure allows for diverse interactions with biological targets, making it a significant subject of research.

Chemistry

  • Building Block for Synthesis: Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is utilized as a fundamental building block in organic synthesis. It facilitates the preparation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Exploration: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding. Its structure suggests possible interactions with neurotransmitter systems and other biological pathways .

Medicine

  • Therapeutic Potential: Research indicates that this compound may serve as a therapeutic agent due to its unique structural features that allow interaction with specific biological targets, potentially influencing disease pathways.

Industry

  • Material Development: In industrial applications, it is used in the development of specialty chemicals and materials with specific properties, enhancing various chemical processes.

Research highlights the compound's significant biological activities:

  • Antimicrobial Properties: It exhibits notable antimicrobial effects against pathogens like Mycobacterium tuberculosis, making it a candidate for antituberculosis drug development.
Activity TypePathogen/TargetActivity Level
AntituberculosisMycobacterium tuberculosisSignificant
AntiviralHIV-1Moderate
AntiviralHSV-1Moderate

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the benzyl or cyclopropyl groups can significantly influence biological activity. For instance, para-substituted benzyl groups have been linked to enhanced efficacy against tuberculosis .

Antituberculosis Study

A series of derivatives related to this compound were synthesized and tested for their antituberculosis properties. Certain substitutions were found to enhance their activity significantly.

Receptor Interaction Studies

Research on piperidine derivatives indicated that specific substituents could improve binding affinity to CC chemokine receptors, suggesting potential therapeutic applications for inflammatory diseases.

Antiviral Evaluation

In vitro studies demonstrated moderate antiviral activity against several viruses, including HIV and herpes simplex virus (HSV), indicating that structural features similar to this compound may confer beneficial properties .

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine with structurally or functionally related compounds, focusing on molecular features, transporter affinity, and selectivity.

Structural Analogues and Pharmacological Profiles

Compound Name Core Structure Key Substituents DAT IC50 (nM) Selectivity (DAT vs. SERT/NET) Reference
This compound Piperidine Benzyl, cyclopropyl, aminomethyl Not reported Unknown
S,S-(-)-19a (cis-3,6-disubstituted piperidine) Piperidine 3-phenyl, 6-fluorobenzyl 11.3 High (DAT > SERT/NET)
GBR 12909 Piperazine Bis(4-fluorophenyl)methoxy, phenyl 12.5 Moderate
(R)-(-)-1-Benzyl-3-aminopyrrolidine (BP 1784) Pyrrolidine (5-membered ring) Benzyl, aminomethyl Not reported Unknown

Key Observations:

Piperidine vs. highlights that constrained piperidine derivatives (e.g., S,S-(-)-19a) exhibit high DAT affinity, suggesting that substitution patterns (e.g., cyclopropyl vs. phenyl/fluorophenyl) critically influence activity .

Substituent Effects: Cyclopropyl Group: Introduces rigidity, which may restrict rotational freedom and stabilize bioactive conformations. This contrasts with flexible alkyl/aryl groups in analogs like GBR 12909 . Benzyl vs. Fluorobenzyl: Electron-withdrawing groups (e.g., fluorine in S,S-(-)-19a) enhance DAT potency.

Selectivity Trends :

  • S,S-(-)-19a shows >100-fold selectivity for DAT over SERT/NET, whereas GBR 12909 exhibits moderate selectivity. The cyclopropyl group in the target compound could improve selectivity by reducing off-target interactions, but experimental validation is needed .

Biological Activity

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Investigations have shown that this compound exhibits significant antimicrobial activity against a range of pathogens.
  • Antiviral Effects : It has been explored for potential antiviral applications, particularly in inhibiting viral replication.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which is crucial for its therapeutic potential.
  • Receptor Binding : Studies indicate that it interacts with various receptors, influencing cellular signaling pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and exerting its biological effects. For instance, it has been shown to bind to the sigma-1 receptor, which plays a role in pain modulation and neuroprotection .

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µM)
Staphylococcus aureus20
Escherichia coli40
Multi-drug resistant S. aureus30

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Antiviral Effects

Research has indicated that this compound may inhibit viral replication. In vitro studies demonstrated a reduction in viral load in treated cell cultures compared to controls, indicating its potential as an antiviral therapeutic .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various biochemical pathways. For example, it showed promising results in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition constant (Ki) values were reported in the low nanomolar range, indicating strong binding affinity .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

Compound Biological Activity Unique Features
Cyclopropyl-piperidin-3-ylmethyl-amineModerate enzyme inhibitionLacks benzyl group
Benzyl-piperidin-3-ylmethyl-amineStrong receptor bindingNo cyclopropyl moiety
Benzyl-cyclopropyl-(R)-piperidin-3-ylamineEnhanced receptor interactionChirality influences activity

This table illustrates how the presence of both benzyl and cyclopropyl groups in this compound contributes to its distinct biological profile.

Q & A

Q. What are the established synthetic routes for Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine, and what reaction conditions are typically employed?

The synthesis often involves alkylation of a piperidine precursor with a benzyl-protected cyclopropylamine group. A common method uses benzylamine and cyclopropylamine as starting materials under controlled conditions with catalysts like palladium on carbon (Pd/C) in solvents such as tetrahydrofuran (THF). Purification via recrystallization (e.g., ethanol) improves yield and purity .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR, ¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are standard. For example, ¹H NMR can confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). MS provides molecular weight validation (e.g., calculated for C₁₅H₂₀N₂: 228.16 g/mol) .

Q. What biological targets or pathways are associated with this compound based on structural analogs?

Piperidine derivatives often interact with central nervous system (CNS) targets, such as dopamine or serotonin receptors. The cyclopropyl group may enhance metabolic stability, as seen in related compounds targeting neurotransmitter pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Contradictions may arise from impurities, assay conditions, or batch-to-batch variability. Implement rigorous purity assessment (e.g., HPLC with >95% purity thresholds) and standardize protocols (e.g., receptor binding assay buffer composition). Evidence highlights that impurities in amine derivatives can skew IC₅₀ values .

Q. What strategies improve synthetic yield in multi-step syntheses of this compound?

Optimize reaction parameters using design of experiments (DoE). For example:

StepCatalyst/SolventTemperatureYield (%)Reference
AlkylationPd/C, THF60°C65
PurificationRecrystallizationEthanol85
Solvent polarity adjustments (e.g., switching from THF to DMF) and catalyst screening (e.g., Ni vs. Pd) can further enhance efficiency .

Q. How to design experiments to evaluate metabolic stability in vitro?

Use liver microsomes (human or rodent) incubated with the compound (1–10 µM) and analyze degradation via LC-MS/MS. Include controls like verapamil (high clearance) and propranolol (low clearance). Evidence from bioanalytical studies recommends spiking glucuronidase inhibitors to assess phase II metabolism .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

Molecular docking (e.g., AutoDock Vina) against homology models of serotonin receptors (5-HT subtypes) can prioritize targets. Validate predictions with radioligand displacement assays using [³H]-LSD or [³H]-WAY-100635. Structural analogs with cyclopropyl groups show enhanced selectivity for 5-HT₁A receptors .

Methodological Considerations

  • Purity and Storage : Store the compound at –20°C under inert gas (argon) to prevent degradation. Impurities >5% can confound biological assays .
  • Data Reproducibility : Use internal standards (e.g., deuterated analogs) in LC-MS workflows to normalize batch variations .

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